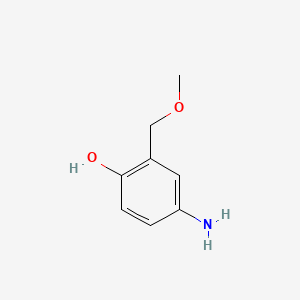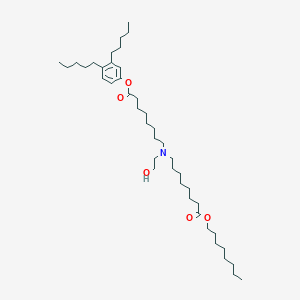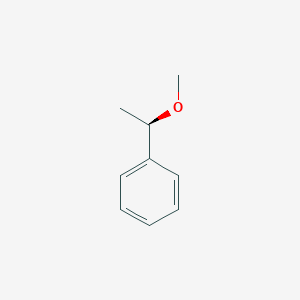
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a complex organic compound with a unique structure It is characterized by the presence of a heptadec-8-en-1-yl group, a hydroxyethyl group, and an oleoyloxyethyl group attached to an imidazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper wire/Me6TREN catalytic system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as single-electron transfer living radical polymerization (SET-LRP) can be employed to achieve efficient functionalization of the imidazolium core .
化学反応の分析
Types of Reactions
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
科学的研究の応用
2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-((Z)-Heptadec-8-en-1-yl)-1-(2-hydroxyethyl)-3-(2-(oleoyloxy)ethyl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the synthesis of hydrogels and other polymeric materials.
2-Ethylhexyl acrylate: Employed in the production of adhesives, coatings, and other materials.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications .
特性
分子式 |
C42H79ClN2O3 |
|---|---|
分子量 |
695.5 g/mol |
IUPAC名 |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate;chloride |
InChI |
InChI=1S/C42H79N2O3.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-43(37-39-45)35-36-44(41)38-40-47-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,45H,3-16,21-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |
InChIキー |
VMIIEFYSFQUCQO-AWLASTDMSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)


![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13363953.png)

![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)

![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
